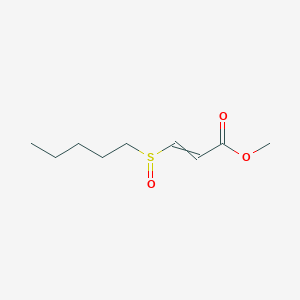![molecular formula C20H18NO3P B14520661 [9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid CAS No. 62614-21-5](/img/structure/B14520661.png)
[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid is an organic compound that features a phosphonic acid group attached to a fluorenyl structure substituted with a 4-methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid typically involves the reaction of 9H-fluoren-9-ylphosphonic acid with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized fluorenyl compounds.
Scientific Research Applications
[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other electrophilic species, while the fluorenyl structure provides stability and rigidity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Sulfur Compounds: Compounds containing sulfur that exhibit different chemical behaviors.
Uniqueness
[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid is unique due to its combination of a phosphonic acid group with a fluorenyl structure and a 4-methylanilino substitution
Properties
CAS No. |
62614-21-5 |
|---|---|
Molecular Formula |
C20H18NO3P |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
[9-(4-methylanilino)fluoren-9-yl]phosphonic acid |
InChI |
InChI=1S/C20H18NO3P/c1-14-10-12-15(13-11-14)21-20(25(22,23)24)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,21H,1H3,(H2,22,23,24) |
InChI Key |
UJZBCQGBOCJODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(C3=CC=CC=C3C4=CC=CC=C42)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14520579.png)
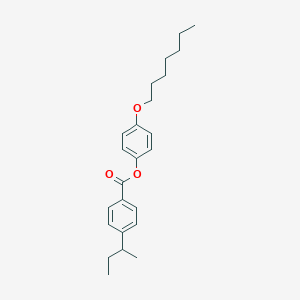

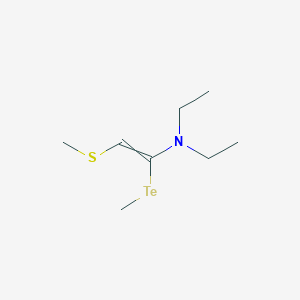
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14520593.png)
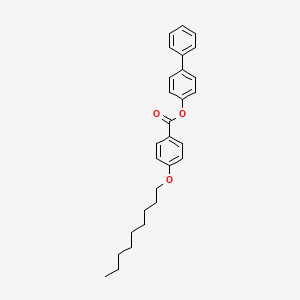
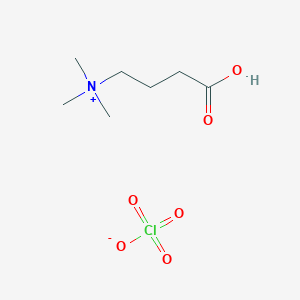

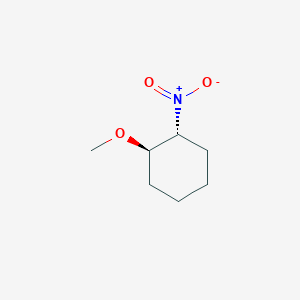
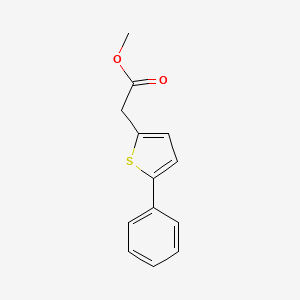
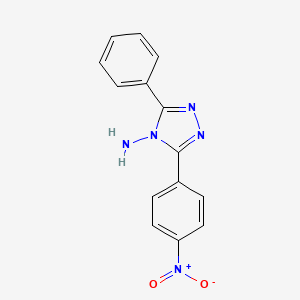
![Octadecyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14520634.png)

